molecular formula C12H19ClN2O2 B14433315 N-(2-Aminoethyl)-o-isopropoxybenzamide hydrochloride CAS No. 78109-71-4

N-(2-Aminoethyl)-o-isopropoxybenzamide hydrochloride

Cat. No.: B14433315
CAS No.: 78109-71-4
M. Wt: 258.74 g/mol
InChI Key: RPXQTJCENCIINS-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-o-isopropoxybenzamide hydrochloride is a chemical compound that belongs to the class of benzamide derivatives. It is characterized by the presence of an aminoethyl group attached to the benzamide core, with an isopropoxy substituent on the aromatic ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-o-isopropoxybenzamide hydrochloride typically involves the reaction of o-isopropoxybenzoic acid with ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and filtration, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-o-isopropoxybenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-(2-Aminoethyl)-o-isopropoxybenzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-o-isopropoxybenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the isopropoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)benzamide hydrochloride
  • N-(2-Aminoethyl)-o-methoxybenzamide hydrochloride
  • N-(2-Aminoethyl)-p-isopropoxybenzamide hydrochloride

Uniqueness

N-(2-Aminoethyl)-o-isopropoxybenzamide hydrochloride is unique due to the presence of the isopropoxy group at the ortho position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzamide derivatives and may contribute to its specific applications in research and industry.

Properties

CAS No.

78109-71-4

Molecular Formula

C12H19ClN2O2

Molecular Weight

258.74 g/mol

IUPAC Name

2-[(2-propan-2-yloxybenzoyl)amino]ethylazanium;chloride

InChI

InChI=1S/C12H18N2O2.ClH/c1-9(2)16-11-6-4-3-5-10(11)12(15)14-8-7-13;/h3-6,9H,7-8,13H2,1-2H3,(H,14,15);1H

InChI Key

RPXQTJCENCIINS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1C(=O)NCC[NH3+].[Cl-]

Origin of Product

United States

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